Methanamine, N-1,3-dithiolan-2-ylidene-
Overview
Description
Methanamine, N-1,3-dithiolan-2-ylidene- is a compound that features a 1,3-dithiolane ring. This structure is notable for its stability and reactivity, making it a valuable scaffold in organic synthesis. The compound is often used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-1,3-dithiolan-2-ylidene- can be synthesized from carbonyl compounds using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts include perchloric acid adsorbed on silica gel, which allows for solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for Methanamine, N-1,3-dithiolan-2-ylidene- often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as yttrium triflate and tungstophosphoric acid are employed to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-1,3-dithiolan-2-ylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, zinc in hydrochloric acid (Zn/HCl).
Substitution: RLi, RMgX, and organocopper reagents (RCuLi).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methanamine, N-1,3-dithiolan-2-ylidene- has a wide range of applications in scientific research:
Chemistry: Used as a protective group for carbonyl compounds and in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against cephalosporinases.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methanamine, N-1,3-dithiolan-2-ylidene- involves its interaction with specific molecular targets. For instance, as a cephalosporinase inhibitor, it competitively inhibits the hydrolysis of cephaloridine by binding to the active site of the enzyme . This inhibition prevents the degradation of cephalosporin antibiotics, enhancing their efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Methanamine, N-1,3-dithiolan-2-ylidene- can be compared with other compounds containing the 1,3-dithiolane ring, such as:
Properties
IUPAC Name |
N-methyl-1,3-dithiolan-2-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-5-4-6-2-3-7-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNUKSODUKBLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1SCCS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342667 | |
Record name | Methanamine, N-1,3-dithiolan-2-ylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-99-5 | |
Record name | Methanamine, N-1,3-dithiolan-2-ylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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